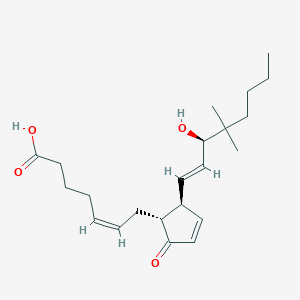

16,16-Dimethyl-PGA2

Description

Contextualization within Prostaglandin (B15479496) Biochemistry and Cellular Homeostasis

Prostaglandins (B1171923) are a group of physiologically active lipid compounds found in nearly all tissues of humans and other animals, where they function as potent, locally-acting chemical messengers. britannica.comwikipedia.org These molecules, derived enzymatically from fatty acids like arachidonic acid, are a subclass of eicosanoids. wikipedia.org Their synthesis begins when the enzyme phospholipase A2 releases arachidonic acid from the cell membrane. youtube.com This precursor is then acted upon by cyclooxygenase (COX) enzymes to form an unstable intermediate, Prostaglandin H2 (PGH2), which is subsequently converted into various prostaglandins, including Prostaglandin A2 (PGA2), by specific synthases. wikipedia.orgyoutube.com

Prostaglandins are crucial for maintaining cellular and physiological homeostasis. nih.gov They exert their effects in the immediate vicinity of their secretion, acting as autocrine (on the same cell) or paracrine (on nearby cells) mediators. wikipedia.org Their functions are diverse and tissue-specific, influencing processes such as inflammation, blood pressure regulation, blood clot formation, and smooth muscle contraction. britannica.comwikipedia.org For instance, they are powerful vasodilators, which helps regulate blood flow and kidney function, and they play a complex, sometimes opposing, role in inflammation and immune responses. britannica.comnih.gov The specific biological response to a prostaglandin is determined by the type of receptor it binds to, as different tissues possess different receptor types. britannica.comwikipedia.org

Rationale for Synthetic Prostaglandin A2 Analog Investigations

While natural prostaglandins have significant biological effects, their therapeutic application is often limited by their rapid metabolic degradation and chemical instability within the body. nih.gov This short biological half-life curtails their duration of action. To overcome these limitations, researchers have focused on creating synthetic prostaglandin analogs. The goal of these investigations is to develop molecules that are more resistant to metabolic breakdown, thereby exhibiting a prolonged half-life and more sustained activity. nih.gov

16,16-dimethyl Prostaglandin A2 is a prime example of such a synthetic analog. It was specifically designed to be a metabolism-resistant version of the naturally occurring Prostaglandin A2. caymanchem.com The key structural modification is the addition of two methyl groups at the C-16 position of the molecule. This "16,16-dimethyl" configuration sterically hinders the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the rapid inactivation of natural prostaglandins. caymanchem.comstemcell.com This resistance to metabolism gives 16,16-dimethyl PGA2 a prolonged in vivo half-life, making it a more robust tool for both research and potential therapeutic development. caymanchem.com Such stable analogs allow for a more detailed and controlled investigation of the physiological and pathological roles of specific prostaglandin pathways.

Historical Perspectives in Prostaglandin A2 Research

The journey of prostaglandin research began in the 1930s. explorable.com In 1935, Swedish physiologist Ulf von Euler first identified a biologically active substance in human seminal fluid which he named "prostaglandin," mistakenly believing it originated from the prostate gland. britannica.comwikipedia.org For decades, the precise nature of these substances remained elusive.

A significant leap forward occurred in the 1960s, thanks to the pioneering work of Swedish biochemists Sune Bergström and Bengt Samuelsson. britannica.com They successfully isolated and determined the chemical structures of several prostaglandins, revealing them to be a family of related compounds derived from fatty acids. explorable.com This foundational work, along with that of British biochemist Sir John Vane, who discovered that aspirin-like drugs inhibit prostaglandin synthesis, earned the trio the 1982 Nobel Prize in Physiology or Medicine. britannica.comwikipedia.org The first total synthesis of a prostaglandin (PGF2α and PGE2) was achieved by E.J. Corey in 1969. wikipedia.org

This era of discovery confirmed the therapeutic potential of prostaglandins and also highlighted their limitations, such as rapid degradation, which spurred the development of synthetic analogs. nih.gov Research into Prostaglandin A (PGA) compounds, including the development of analogs like 16,16-dimethyl PGA2, became part of the broader effort to harness the biological activities of prostanoids for scientific and medical advancement. Studies in the 1980s and 1990s began to uncover the specific activities of these synthetic analogs. For instance, research demonstrated the antiviral and antitumor properties of 16,16-dimethyl PGA2 in various experimental models. caymanchem.com

Research Findings on 16,16-dimethyl Prostaglandin A2

| Area of Investigation | Model System | Finding | Reference |

| Antiviral Activity | Cultured African green monkey kidney cells | Inhibited Sendai virus proliferation by >90% at a concentration of 4 µg/ml. | caymanchem.com |

| Antiviral Activity | Mice infected with influenza A virus | Daily infusion of its methyl ester increased survival by 40%. | caymanchem.com |

| Antitumor Activity | Mice inoculated with erythroleukemia cells | Delayed tumor growth and increased survival time. | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 16,16-dimethyl Prostaglandin (B15479496) A2

The total synthesis of 16,16-dimethyl Prostaglandin A2 is a multi-step process that typically involves the construction of a prostaglandin E2 (PGE2) analog as a key intermediate, followed by a dehydration reaction to yield the final PGA2 structure. A common and effective strategy for prostaglandin synthesis is the Corey lactone approach, which provides a versatile framework for the stereocontrolled construction of the prostaglandin core.

The synthesis generally commences with a readily available starting material, which is converted to the pivotal "Corey lactone" (a bicyclic lactone). This intermediate contains the correct stereochemistry for the cyclopentane (B165970) ring of the prostaglandin. The upper side chain is then introduced, often via a Wittig reaction with the appropriate ylide.

A crucial step in the synthesis of 16,16-dimethyl PGA2 is the introduction of the gem-dimethyl group into the lower side chain. This is typically achieved by reacting a suitable precursor, such as a 15-keto prostaglandin intermediate, with a methylating agent. For instance, the enolate of the 15-keto compound can be alkylated with methyl iodide. To introduce the second methyl group, the process is repeated.

Once the 16,16-dimethylated lower side chain is in place, the 15-keto group is stereoselectively reduced to the corresponding 15(S)-alcohol. Following the successful construction of the complete carbon skeleton of 16,16-dimethyl Prostaglandin E2, with all stereocenters correctly established, the final step is the dehydration of the PGE2 intermediate. This transformation from the E-series to the A-series prostaglandin is typically achieved under acidic conditions, which promotes the elimination of the C-11 hydroxyl group to form the characteristic α,β-unsaturated ketone of the PGA2 cyclopentenone ring.

| Stage | Description | Key Reagents/Intermediates |

|---|---|---|

| Corey Lactone Formation | Stereocontrolled synthesis of the bicyclic lactone intermediate. | Various starting materials, leading to the Corey lactone. |

| Upper Side Chain Installation | Attachment of the carboxylic acid-containing side chain. | Wittig reagents (e.g., phosphonium ylides). |

| Lower Side Chain Modification | Introduction of the gem-dimethyl group at the C-16 position. | 15-keto prostaglandin intermediate, methylating agents (e.g., methyl iodide). |

| Stereoselective Reduction | Reduction of the 15-keto group to the 15(S)-hydroxyl group. | Reducing agents (e.g., sodium borohydride with chiral auxiliaries). |

| Dehydration | Conversion of the PGE2 analog to the PGA2 analog. | Acidic conditions. |

Strategic Modification at the C-16 Position and Its Implications for Stability

The primary impetus for the strategic modification at the C-16 position of prostaglandins (B1171923) is to enhance their metabolic stability and, consequently, their biological half-life. Naturally occurring prostaglandins are rapidly metabolized and inactivated in the body, primarily through oxidation of the 15-hydroxyl group to a 15-keto metabolite by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

The introduction of two methyl groups at the C-16 position, adjacent to the C-15 hydroxyl group, creates steric hindrance. This steric bulk impedes the binding of the prostaglandin analog to the active site of 15-PGDH. As a result, the rate of oxidation at the C-15 position is significantly reduced, leading to a prolonged duration of action of the compound in vivo.

This increased stability makes 16,16-dimethylated prostaglandin analogs, including 16,16-dimethyl PGA2, valuable tools for pharmacological research. The extended half-life allows for more sustained biological effects to be observed and studied, which is often not possible with their rapidly metabolized natural counterparts.

| Property | Effect of gem-Dimethyl Group at C-16 | Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Steric hindrance at the C-15 position reduces oxidation by 15-PGDH. |

| Biological Half-life | Prolonged | Slower rate of metabolic inactivation. |

| Biological Activity | Potentially altered | The modification can influence receptor binding and intrinsic activity. |

Advanced Derivatization Strategies for Specific Research Applications

To further probe the biological activities and mechanisms of action of 16,16-dimethyl PGA2, various advanced derivatization strategies can be employed. These modifications are designed to create analogs with specific properties tailored for particular research applications, such as fluorescent probes, affinity labels, or compounds with altered receptor selectivity.

One common derivatization strategy involves modification of the carboxylic acid group at the C-1 position. Esterification with different alcohol moieties can alter the lipophilicity of the molecule, potentially influencing its absorption, distribution, and cellular uptake. Amide derivatives can also be synthesized to explore interactions with different biological targets.

Another approach is the introduction of reporter groups, such as fluorescent tags or biotin labels, at positions that are not critical for biological activity. These labeled analogs are invaluable for studying the localization of the compound within cells and tissues, as well as for identifying and characterizing its binding partners through techniques like fluorescence microscopy and affinity chromatography.

Furthermore, modifications to the omega (ω) chain, beyond the C-16 position, can be explored to investigate the impact on receptor subtype selectivity. The synthesis of a series of analogs with varying chain lengths or the introduction of different functional groups at the terminus of the ω-chain can provide insights into the structural requirements for optimal interaction with specific prostaglandin receptors.

These derivatization strategies, coupled with detailed biological evaluation, allow for a comprehensive understanding of the structure-activity relationships of 16,16-dimethyl PGA2 and facilitate the design of new analogs with improved or more specific therapeutic profiles.

Pharmacological Characterization and Structure Activity Relationship Research

Structure-Activity Relationships (SAR) Governing the Biological Activities of 16,16-dimethyl Prostaglandin (B15479496) A2

The biological activity of prostaglandins (B1171923) is intrinsically linked to their chemical structure. creative-proteomics.com The core structure of prostaglandins consists of a 20-carbon skeleton with a five-membered ring. creative-proteomics.com Variations in the side chains and functional groups attached to this core determine the specific effects of each prostaglandin analog. creative-proteomics.com

The introduction of methyl groups at the C-16 position in 16,16-dimethyl PGA2 is a key modification that significantly enhances its potency and prolongs its activity. This is primarily due to the steric hindrance provided by the dimethyl groups, which protects the 15-hydroxyl group from oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comstemcell.com This enzyme is the primary catalyst for the biological inactivation of many prostaglandins. nih.gov

When comparing different prostaglandin series, distinct structure-activity relationships emerge. For example, in the PGA series, the presence of a keto group at C-9 and a hydroxyl group at C-15 are crucial for activity. nih.gov In contrast, for PGE series analogs, both a keto group at C-9 and a hydroxyl group at C-11 are important for their characteristic activities. nih.govresearchgate.net

Research on a variety of 16,16-dimethyl-oxa-alkyl-prostaglandins of the PGA2 series revealed potent antihypertensive activity. nih.gov One particular analog, HR 466 (16,16-dimethyl-18-oxa-PGA2), demonstrated prolonged activity in conscious renal hypertensive dogs. nih.gov The corresponding PGE2 analogs also showed potent antihypertensive effects but were noted to be more spasmogenic. nih.gov This underscores how modifications to the omega side chain can significantly impact the therapeutic profile of prostaglandin analogs. researchgate.netnih.gov

Table 1: Comparative Activity of Prostaglandin Analogs

| Compound | Modification | Observed Effect |

|---|---|---|

| 16,16-dimethyl PGA2 | Dimethyl groups at C-16 | Potent antihypertensive activity, prolonged half-life. nih.gov |

| HR 466 (16,16-dimethyl-18-oxa-PGA2) | Dimethyl groups at C-16, oxa-group at C-18 | Potent and long-lasting antihypertensive activity. nih.gov |

| 16,16-dimethyl PGE2 analogs | Dimethyl groups at C-16 | Potent antihypertensive activity, but more spasmogenic than PGA2 analogs. nih.gov |

| 11-deoxy PGF1α with C-15 methyl group | Methyl group at C-15 | Increased and prolonged vasopressor and bronchoconstrictor activity. nih.gov |

Metabolic Stability and Pharmacokinetic Research Considerations for 16,16-dimethyl Prostaglandin A2

A defining feature of 16,16-dimethyl PGA2 is its enhanced metabolic stability, which directly translates to a longer duration of action in biological systems. caymanchem.comchemicalbook.comsapphire-usa.comlabscoop.com

The primary reason for the increased metabolic stability of 16,16-dimethyl PGA2 is its resistance to degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comstemcell.com This enzyme rapidly metabolizes and inactivates naturally occurring prostaglandins by oxidizing the hydroxyl group at the C-15 position. nih.govuniprot.org The presence of the two methyl groups at the C-16 position in 16,16-dimethyl PGA2 sterically hinders the access of 15-PGDH to the C-15 hydroxyl group, thereby preventing its oxidation. caymanchem.comstemcell.com This resistance to enzymatic breakdown is a key factor contributing to its prolonged biological activity. caymanchem.comchemicalbook.comsapphire-usa.comlabscoop.com

The resistance to metabolic inactivation results in a significantly prolonged in vivo half-life for 16,16-dimethyl PGA2. caymanchem.comchemicalbook.comsapphire-usa.comlabscoop.com This has been demonstrated in various preclinical models. For instance, studies on the related compound 16,16-dimethyl PGE2 have shown a prolonged half-life in vivo due to its resistance to metabolism by 15-PGDH. caymanchem.comnih.govnih.gov In non-human primates, the half-life of 16,16-dimethyl PGE2 was found to be 3.26 hours. nih.govnih.gov This extended duration of action allows for sustained biological effects from a single administration.

Table 2: Pharmacokinetic Parameters of 16,16-dimethyl PGE2 in Non-Human Primates

| Parameter | Value |

|---|---|

| AUC₀₋ᵢₙ𝒻 (ng·h/ml) | 29.20 |

| Cₘₐₓ (ng/ml) | 7.68 |

| t₁/₂ (h) | 3.26 |

Data from studies on the related compound 16,16-dimethyl PGE2 in non-human primates. nih.govnih.gov

Chemical Conversions and Stability Profiles in Physiological pH

Prostaglandins of the A series are known to be chemically reactive and can undergo isomerization in physiological conditions. While specific data on the chemical conversions of 16,16-dimethyl PGA2 at physiological pH is not extensively detailed in the provided search results, it is known that Prostaglandin A2 can isomerize to Prostaglandin C2, which in turn can be converted to Prostaglandin B2. The stability of 16,16-dimethyl PGA2 is noted to be at least two years when stored at -20°C in methyl acetate. caymanchem.com Further research would be needed to fully characterize its stability and potential conversions under various physiological pH conditions.

Isomerization of 16,16-dimethyl Prostaglandin A₂ to 16,16-dimethyl Prostaglandin B₂ Under Basic Conditions Remains Undocumented in Publicly Available Research

Despite the established principle in prostaglandin chemistry that Prostaglandin A (PGA) series compounds can isomerize to the corresponding Prostaglandin B (PGB) series under basic conditions, a thorough review of scientific literature and chemical databases reveals a notable absence of specific research findings and data for the isomerization of 16,16-dimethyl Prostaglandin A₂ to 16,16-dimethyl Prostaglandin B₂.

The isomerization of the prostaglandin A cyclopentenone ring to the prostaglandin B ring involves a base-catalyzed shift of the double bond within the five-membered ring to a more stable, conjugated position. This transformation is a known characteristic of the PGA series. However, specific experimental protocols, reaction kinetics, and spectroscopic data detailing this particular conversion for the 16,16-dimethyl substituted analogue are not described in the available scientific literature.

While numerous studies focus on the synthesis and biological activities of various 16,16-dimethyl prostaglandin analogues, particularly those of the E series, the chemical reactivity and specific transformations of 16,16-dimethyl Prostaglandin A₂ have not been a significant focus of published research. General methods for the separation of Prostaglandin A₂ and Prostaglandin B₂ have been developed, which indirectly suggests the existence of the latter, potentially as a rearrangement product. Furthermore, the synthesis of radiolabeled Prostaglandin B₂ from Prostaglandin E₂ (which can be a precursor to Prostaglandin A₂) has been reported, but the specific conditions for the isomerization of the 16,16-dimethyl derivative under basic conditions are not provided.

Consequently, no data tables containing detailed research findings on the isomerization of 16,16-dimethyl Prostaglandin A₂ to 16,16-dimethyl Prostaglandin B₂ under basic conditions can be generated at this time. The lack of such information in the public domain prevents a detailed discussion on this specific chemical transformation.

Molecular and Cellular Mechanisms of Action

Interactions with Prostanoid Receptors and Subtype Specificity

Prostaglandins (B1171923) exert their diverse biological effects primarily by binding to a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. wikipedia.org There are nine main subtypes of prostanoid receptors: DP1, DP2, EP1-4, FP, IP, and TP. wikipedia.org The interaction of a prostaglandin (B15479496) with a specific receptor subtype dictates the ensuing cellular response.

There is a significant lack of specific data in the scientific literature regarding the ligand binding dynamics and affinity of 16,16-dimethyl Prostaglandin A2 for the various prostanoid receptor subtypes. Comprehensive studies determining its binding constants (Ki or Kd values) across the full panel of prostanoid receptors have not been published.

For the parent compound, Prostaglandin A2 (PGA2), its receptor binding profile is not as extensively characterized as that of other primary prostaglandins like PGE2 or PGD2. Generally, prostanoid receptors are named for the natural prostanoid to which they show the highest affinity. wikipedia.org However, cross-reactivity is common. For instance, studies on cloned mouse prostanoid receptors did not specifically report on the binding of PGA2 but detailed the affinities of numerous other prostanoids, highlighting the complexity of these interactions. nih.gov Without direct binding studies for dmPGA2, its receptor subtype specificity remains speculative.

It is important to note that some actions of A-series prostaglandins may be receptor-independent. For example, PGA2 has been reported to enter the cytosol and directly interact with and sequester the tumor suppressor protein p53, thereby inhibiting its translocation to the nucleus and preventing apoptosis. wikipedia.org Whether the dimethylated analog shares this mechanism has not been explicitly studied.

Information regarding the specific conformational changes induced in prostanoid receptors upon binding of 16,16-dimethyl Prostaglandin A2 is not available. Similarly, the specific G-protein coupling profile of dmPGA2-activated receptors has not been elucidated.

In general, prostanoid receptors couple to different G-proteins to initiate downstream signaling. nih.gov For example, EP2 and EP4 receptors typically couple to Gαs to stimulate adenylyl cyclase, while EP3 receptors can couple to Gαi to inhibit it. nih.gov The specific G-protein activation by a dmPGA2-receptor complex would determine the subsequent intracellular signaling cascade.

Intracellular Signal Transduction Pathways Modulated by 16,16-dimethyl Prostaglandin A2

The downstream effects of dmPGA2 are a direct consequence of the signaling pathways it modulates upon receptor binding. However, specific studies on these pathways for dmPGA2 are scarce.

There is no direct evidence from published studies detailing the effect of 16,16-dimethyl Prostaglandin A2 on cyclic adenosine (B11128) monophosphate (cAMP) levels.

Generally, the interaction of prostaglandins with their receptors can either stimulate or inhibit the production of cAMP through the activation or inhibition of adenylyl cyclase. nih.govyoutube.com For example, PGE2 can stimulate cAMP production through EP2 and EP4 receptors, which is a key mechanism in many of its physiological roles. nih.gov Conversely, PGE2 can also inhibit cAMP production when interacting with EP3 receptors. nih.gov The effect of dmPGA2 on cAMP would depend on which receptor subtype it preferentially binds to and the G-protein it couples with.

Specific studies on the modulation of ion channels and intracellular calcium flux by 16,16-dimethyl Prostaglandin A2 are not available in the current scientific literature.

Prostaglandins, in general, are known to modulate the activity of various ion channels, which can lead to changes in membrane potential and intracellular calcium concentrations. nih.gov For instance, PGE2 has been shown to affect Ca2+-activated K+ channels, voltage-gated potassium channels, and transient receptor potential (TRP) channels. researchgate.net PGE2 can also evoke a rise in intracellular calcium ([Ca2+]i), often via a phospholipase C-inositol-1,4,5-trisphosphate (InsP3) pathway, particularly when acting through the EP1 receptor. nih.gov Whether dmPGA2 has similar effects on ion channels and calcium signaling is yet to be determined.

There is a lack of direct research investigating the involvement of mitogen-activated protein (MAP) kinase cascades or other protein kinases in the signaling pathways of 16,16-dimethyl Prostaglandin A2.

The MAP kinase signaling pathways are crucial in regulating a wide array of cellular processes, and there is evidence of cross-talk between prostanoid receptor signaling and MAP kinase cascades. aacrjournals.org For example, PGE2 has been shown to activate the MAPK/Erk pathway in various cell types, which can be independent of cAMP signaling and may involve protein kinase C (PKC). aacrjournals.orgnih.gov Given the known antiproliferative effects of A-series prostaglandins, an interaction with the MAP kinase pathway is plausible but requires experimental verification for dmPGA2.

Summary of Research Findings

The table below summarizes the current state of knowledge regarding the molecular and cellular mechanisms of 16,16-dimethyl Prostaglandin A2, highlighting the significant gaps in the literature.

| Mechanism | Findings for 16,16-dimethyl Prostaglandin A2 | Findings for Prostaglandin A2 (Parent Compound) |

| Receptor Binding Affinity | No specific data available. | Limited data available; known to have non-receptor mediated actions (e.g., p53 binding). wikipedia.org |

| Receptor Subtype Specificity | Not determined. | Not fully characterized. |

| G-Protein Coupling | Not determined. | Not fully characterized. |

| cAMP Signaling | No specific data available. | Not well-documented. |

| Ion Channel Modulation | No specific data available. | Not well-documented. |

| Intracellular Calcium Flux | No specific data available. | Not well-documented. |

| MAP Kinase Involvement | No specific data available. | Limited data, but plausible given antiproliferative effects. |

Crosstalk with Key Developmental and Homeostatic Pathways (e.g., Wnt Signaling)

Current scientific literature does not provide direct evidence of crosstalk between 16,16-dimethyl Prostaglandin A2 and the Wnt signaling pathway. Research in this area has predominantly focused on its structural analog, 16,16-dimethyl Prostaglandin E2 (dmPGE2). Studies on dmPGE2 have demonstrated a significant interaction with the Wnt pathway, particularly in regulating the development and homeostasis of hematopoietic stem cells. However, these specific findings cannot be directly attributed to the A2 analogue without further investigation.

Regulation of Gene Expression and Protein Synthesis

Metabolomic studies have identified the presence and upregulation of 16,16-dimethyl Prostaglandin A2 in various biological contexts, suggesting it plays a role in cellular regulation. For instance, in untargeted metabolomics studies of skeletal muscle from individuals susceptible to malignant hyperthermia, levels of 16,16-dimethyl Prostaglandin A2 were found to be significantly elevated. researchgate.net Similarly, its levels were upregulated in the needles of Loblolly pine (Pinus taeda) seedlings under drought stress, indicating a potential role in the plant's stress response. nih.gov

While these studies confirm the compound's regulation and presence, detailed research into how 16,16-dimethyl Prostaglandin A2 itself regulates the expression of other genes and the synthesis of other proteins is limited.

Transcriptional Control of Target Genes

Direct studies on the transcriptional control mechanisms of 16,16-dimethyl Prostaglandin A2 are not extensively available. However, research on its parent compound, Prostaglandin A2 (PGA2), offers some insight into potential mechanisms. High concentrations of PGA2 have been shown to interact with the tumor suppressor protein p53. wikipedia.org This interaction reportedly occurs in the cytosol, where PGA2 binds to p53 and inhibits its translocation into the nucleus. wikipedia.org By sequestering p53 in the cytosol, PGA2 effectively prevents it from acting as a transcription factor, thereby inhibiting p53-mediated apoptosis. wikipedia.org Whether the 16,16-dimethyl analogue shares this specific mechanism of action requires further dedicated study.

Selective Induction of Cytoprotective Proteins

The specific cytoprotective proteins that are selectively induced by 16,16-dimethyl Prostaglandin A2 have not been fully characterized in the available scientific literature. While prostaglandins as a class are well-known for their cytoprotective effects, which often involve the induction of heat shock proteins (HSPs), specific research linking 16,16-dimethyl Prostaglandin A2 to the induction of proteins such as HSP70 or HSP90 is not apparent.

Extensive research on the related analogue, 11-deoxy,16,16-dimethyl PGE2, has identified the induction of several specific proteins, including heat shock protein 90beta (HSP90beta) and glucose-regulated protein 78 (GRP78), in response to its presence. However, these findings are specific to the E2 analogue and cannot be extrapolated to 16,16-dimethyl Prostaglandin A2 without direct experimental evidence.

Modulation of Endoplasmic Reticulum (ER) Stress Responses

There is currently a lack of direct research findings detailing the modulation of endoplasmic reticulum (ER) stress responses by 16,16-dimethyl Prostaglandin A2. The ER stress response is a critical cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen. While other prostaglandins, notably PGE2, have been shown to influence ER stress pathways by affecting components like IRE1α, specific data for the A2 analogue is not available. nih.gov The induction of GRP78, a key ER stress marker, by the E2 analogue further strengthens the link between prostaglandins and ER stress, though this specific action has not been documented for 16,16-dimethyl Prostaglandin A2. nih.gov

Biological Activities and Preclinical Investigations

Cardiovascular System Research

Preclinical research has explored the effects of 16,16-dimethyl Prostaglandin (B15479496) A2 and its analogs on the cardiovascular system, with a focus on its potential antihypertensive properties and its influence on vascular smooth muscle.

Antihypertensive Activity in Animal Models

Studies investigating structurally related analogs of 16,16-dimethyl Prostaglandin A2 have demonstrated significant antihypertensive effects in animal models. Research on 16,16-dimethyl-oxa-alkyl analogs of Prostaglandin A2 (PGA2) revealed potent activity in lowering blood pressure. nih.gov Specifically, a compound from this series, known as HR 466 (16,16-dimethyl-18-oxa-PGA2), was shown to be effective for 5-6 hours following oral administration to conscious renal hypertensive dogs. nih.gov This suggests that modifications to the prostaglandin structure, such as the 16,16-dimethyl substitution, can yield compounds with promising antihypertensive profiles. The splanchnic (abdominal) vascular bed appears to be a significant site of action for the antihypertensive effects of some prostaglandin analogs. nih.gov

While direct studies on 16,16-dimethyl Prostaglandin A2 are limited in the provided results, the activity of its close analogs provides a strong rationale for its potential as an antihypertensive agent. Animal models, such as the spontaneously hypertensive rat (SHR) and dogs with induced renal hypertension, are crucial for evaluating the efficacy of such compounds. nih.govnih.govahajournals.org

Studies on Vascular Smooth Muscle Regulation

The regulation of vascular smooth muscle tone is a key mechanism by which blood pressure is controlled. Prostaglandins (B1171923), as a class, are well-known for their diverse and potent effects on vascular smooth muscle cells. nih.govnih.gov Different prostaglandins can induce either vasoconstriction or vasodilation by acting on specific receptors. youtube.com For instance, Prostaglandin E2 (PGE2) can have both constricting and relaxing effects depending on the receptor subtype it binds to. youtube.comnih.gov In contrast, Thromboxane A2, another related eicosanoid, is a potent vasoconstrictor. youtube.comahajournals.org

The parent compound, Prostaglandin A2, and other prostaglandins influence vascular tone through complex intracellular signaling pathways, often involving changes in cytosolic calcium levels. While specific studies detailing the direct action of 16,16-dimethyl Prostaglandin A2 on vascular smooth muscle regulation were not found in the search results, the known vasoactive properties of the prostaglandin family suggest that it likely exerts its antihypertensive effects through modulation of vascular smooth muscle contraction and relaxation. The 16,16-dimethyl modification is known to confer resistance to metabolic degradation, which could prolong its effects on the vasculature compared to its natural counterparts.

Antiviral Research

Significant preclinical research has highlighted the antiviral properties of 16,16-dimethyl Prostaglandin A2, demonstrating its ability to inhibit viral replication both in cell cultures and in animal models of viral infection.

Inhibition of Viral Replication in In Vitro Cell Systems (e.g., Sendai virus)

In laboratory settings, 16,16-dimethyl Prostaglandin A2 has shown potent antiviral activity. Specifically, it has been observed to inhibit the proliferation of the Sendai virus in cultured African green monkey kidney cells by over 90% at a concentration of 4 µg/ml. nih.govyoutube.comkarger.comnih.gov This powerful inhibition in an in vitro system underscores the compound's direct-acting or host-mediated antiviral capabilities.

Table 1: In Vitro Antiviral Activity of 16,16-dimethyl Prostaglandin A2

| Virus Model | Cell System | Concentration | Inhibition Rate |

| Sendai virus | African green monkey kidney cells | 4 µg/ml | >90% |

Efficacy in In Vivo Models of Viral Infection (e.g., Influenza A virus)

The antiviral efficacy of 16,16-dimethyl Prostaglandin A2 has also been demonstrated in living organisms. In a study involving mice infected with the Influenza A virus, daily infusion of 10 µg of the methyl ester of 16,16-dimethyl Prostaglandin A2 resulted in a 40% increase in survival. nih.govyoutube.comkarger.comnih.gov This finding is particularly noteworthy as influenza A remains a significant global health concern, and novel antiviral strategies are continuously sought. documentsdelivered.com The protective effect in an in vivo model suggests that the compound's mechanism of action is effective in a complex biological system, potentially by modulating the host's immune response to the infection or by directly interfering with the viral life cycle.

Table 2: In Vivo Antiviral Efficacy of 16,16-dimethyl Prostaglandin A2 Methyl Ester

| Virus Model | Animal Model | Outcome |

| Influenza A virus | Mice | 40% increase in survival |

Anti-tumorigenic Research

In addition to its other biological activities, 16,16-dimethyl Prostaglandin A2 has been investigated for its potential to combat cancer. Preclinical studies have shown that this compound can impede tumor development and prolong survival in animal models of cancer.

In one key study, mice that were inoculated with erythroleukemia cells and subsequently treated with 16,16-dimethyl Prostaglandin A2 exhibited delayed tumor growth and an increased survival time. nih.govyoutube.comkarger.com This suggests that the compound may interfere with the processes of cell proliferation and tumor progression. The anti-tumorigenic effects of some prostaglandins are thought to be related to their ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). While the precise mechanisms for 16,16-dimethyl Prostaglandin A2 are still under investigation, these initial findings point towards a potential therapeutic application in oncology.

Gastrointestinal and Renal System Investigations

Specific research findings on the mechanisms of mucosal cytoprotection for the compound 16,16-dimethyl Prostaglandin A2 are not available in the referenced literature.

Specific research findings on the regulation of ion transport in epithelial cells by the compound 16,16-dimethyl Prostaglandin A2 are not available in the referenced literature.

Specific research findings on the modulation of epithelial barrier function and tight junction assembly by the compound 16,16-dimethyl Prostaglandin A2 are not available in the referenced literature.

Specific research findings on the nephroprotective mechanisms against cellular injury and oxidative stress for the compound 16,16-dimethyl Prostaglandin A2 are not available in the referenced literature.

Hepatic and Fibrosis Research

Influence on Collagen Synthesis and Extracellular Matrix Remodeling

There is a lack of specific studies investigating the direct influence of 16,16-dimethyl Prostaglandin A2 on collagen synthesis and the remodeling of the extracellular matrix within the liver. Research into the anti-fibrotic potential of prostaglandins has primarily focused on other analogues, such as 16,16-dimethyl Prostaglandin E2. Studies on the E2 variant have shown that it can delay collagen formation in nutritional injury models in rat livers and decrease collagen formation in fibrotic rat liver slices. nih.govnih.gov These studies have explored mechanisms such as the incorporation of proline into collagen precursors. nih.gov However, equivalent research detailing the effects of 16,16-dimethyl Prostaglandin A2 on these crucial processes in liver fibrosis is not apparent in the reviewed scientific literature.

Protective Effects Against Chemically-Induced Hepatotoxicity

Similarly, there is a significant gap in the literature regarding the protective effects of 16,16-dimethyl Prostaglandin A2 against liver damage induced by chemical toxins. The available research on prostaglandin-mediated hepatoprotection predominantly centers on 16,16-dimethyl Prostaglandin E2. This analogue has been shown to offer protective effects against hepatotoxicity induced by substances such as bromobenzene (B47551) and aflatoxin B1 in animal models. nih.govnih.gov The mechanisms of this protection by the E2 variant have been linked to preventing hepatic necrosis and reducing the depletion of glutathione, without necessarily altering the covalent binding of toxic metabolites to liver proteins. nih.gov Unfortunately, specific preclinical investigations into whether 16,16-dimethyl Prostaglandin A2 confers similar protective benefits against chemically-induced liver injury have not been identified in the surveyed research.

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Model Systems

In vitro models are foundational for dissecting the direct cellular and molecular effects of 16,16-dimethyl Prostaglandin (B15479496) A2, offering controlled environments to study its biological activity.

Mammalian cell culture systems have been instrumental in identifying the antiviral properties of 16,16-dimethyl Prostaglandin A2. A key finding demonstrated that this compound effectively inhibits the proliferation of the Sendai virus. sapphire-usa.comcaymanchem.comglpbio.com In studies using cultured African green monkey kidney cells, 16,16-dimethyl Prostaglandin A2 showed significant antiviral efficacy. sapphire-usa.comcaymanchem.comglpbio.com At a concentration of 4 µg/ml, the compound inhibited viral proliferation by over 90%, highlighting its potential as a potent antiviral agent in a controlled cellular environment. sapphire-usa.comcaymanchem.com

| Model System | Virus | Compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| African Green Monkey Kidney Cells | Sendai Virus | 4 µg/ml | >90% inhibition of viral proliferation | sapphire-usa.comcaymanchem.com |

Currently, there is a lack of published research detailing the use of organotypic or tissue slice cultures in the study of 16,16-dimethyl Prostaglandin A2. These ex vivo models, which preserve the three-dimensional architecture and cellular heterogeneity of native tissue, could represent a future avenue for investigating the compound's effects in a more physiologically relevant context.

In Vivo Animal Models for Systemic and Organ-Specific Studies

In vivo animal models are essential for understanding the systemic effects, efficacy, and pharmacokinetics of 16,16-dimethyl Prostaglandin A2 in a whole-organism context.

Rodent models, particularly mice, have been employed to validate the therapeutic potential of 16,16-dimethyl Prostaglandin A2 in models of infectious disease and cancer. caymanchem.com These studies leverage the compound's prolonged in vivo half-life, a characteristic that makes it suitable for systemic administration. sapphire-usa.comcaymanchem.com

In a model of viral infection, daily infusion of the methyl ester form of 16,16-dimethyl Prostaglandin A2 into mice infected with influenza A virus resulted in a significant therapeutic benefit, increasing the survival rate by 40%. sapphire-usa.comcaymanchem.comglpbio.com

Furthermore, the compound has been evaluated for its antitumor properties. In mice inoculated with Friend erythroleukemia cells, treatment with 16,16-dimethyl Prostaglandin A2 led to a delay in tumor growth and an extension of survival time, demonstrating its potential efficacy in oncology. caymanchem.comglpbio.com

| Rodent Model | Disease/Condition | Key Findings | Reference |

|---|---|---|---|

| Mouse | Influenza A Virus Infection | Increased survival by 40% | sapphire-usa.comcaymanchem.com |

| Mouse | Friend Erythroleukemia | Delayed tumor growth and increased survival time | caymanchem.com |

There are no specific studies in the available scientific literature that utilize zebrafish embryo models to investigate the effects of 16,16-dimethyl Prostaglandin A2 on developmental biology or stem cell homeostasis. Research in this area using zebrafish has primarily focused on other prostaglandin analogues, such as 16,16-dimethyl Prostaglandin E2, which has been shown to regulate hematopoietic stem cell homeostasis. nih.govnih.gov

To date, published research has not included the use of non-human primate models for the translational preclinical validation of 16,16-dimethyl Prostaglandin A2. Such studies are a critical step in drug development, bridging the gap between small animal research and human clinical trials, but have not yet been reported for this specific compound.

Biochemical and Biophysical Characterization Techniques

The biochemical and biophysical characterization of 16,16-dimethyl Prostaglandin A2 involves a suite of powerful analytical techniques to identify the compound and its metabolites, pinpoint its protein targets, and analyze its molecular structure.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Metabolite Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of 16,16-dimethyl Prostaglandin A2 and its metabolites in biological matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. creative-proteomics.comcreative-proteomics.comnih.gov

Thermospray HPLC/MS has been demonstrated as a sensitive and specific method for the analysis of various arachidonic acid metabolites, including prostaglandins (B1171923) like PGA2. nih.gov This technique allows for the simultaneous monitoring of multiple compounds without extensive sample preparation. The thermospray spectra for prostaglandins typically show [M + NH4]+ ions and fragment ions resulting from the sequential loss of water molecules. nih.gov For enhanced sensitivity and specificity, post-column derivatization, such as the formation of methyl esters using trimethylanilinium hydroxide, can be employed, which has been shown to increase the ion current by a factor of 3-6 for many prostaglandins. nih.gov

Metabolite profiling using LC-MS provides critical insights into the metabolic fate of 16,16-dimethyl Prostaglandin A2. By analyzing its metabolites, researchers can understand its stability, and biological activity, and identify potential biomarkers for its effects. creative-proteomics.com

Table 1: Illustrative LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Agilent 1260 Infinity II HPLC System creative-proteomics.com |

| Mass Spectrometer | Thermo Scientific TSQ Altis Triple Quadrupole Mass Spectrometer creative-proteomics.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Column | C18 Reverse-Phase Column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Proteomic Analysis (e.g., ESI MS/MS, MALDI TOF) for Protein Target Identification

Identifying the protein targets of 16,16-dimethyl Prostaglandin A2 is crucial to understanding its mechanism of action. Proteomic approaches, such as Electrospray Ionization Tandem Mass Spectrometry (ESI MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, are employed to achieve this.

In studies of related prostaglandins like PGA1, a biotinylated analogue was used to capture binding proteins from cell lysates. nih.gov These protein complexes were then enriched using avidin affinity chromatography and separated by SDS-PAGE. The protein bands were excised, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify the bound proteins. nih.gov This approach has successfully identified targets such as cytoskeletal proteins (actin, tubulin, vimentin), chaperone proteins (Hsp90), and protein synthesis elongation and initiation factors. nih.gov

Similarly, MALDI-TOF/TOF mass spectrometry has been used to identify proteins whose expression is influenced by Prostaglandin A2. nih.gov In such studies, protein spots from 2-D electrophoresis gels are analyzed to identify proteins that are up- or down-regulated in response to prostaglandin treatment. nih.gov

Table 2: Potential Protein Targets of Prostaglandin A Analogs Identified by Proteomics

| Protein Category | Specific Proteins Identified |

|---|---|

| Cell Structure and Function | Actin, Tubulin, Vimentin nih.gov |

| Cell Protection and Immunity | Heat shock protein 90 (Hsp90) nih.gov |

| Protein Synthesis | Elongation and initiation factors nih.gov |

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are fundamental for the structural elucidation of prostaglandins. Methods such as Ultraviolet (UV) spectroscopy, Optical Rotatory Dispersion (ORD), and Mass Spectrometry provide valuable information about their chemical structure. creative-proteomics.commetwarebio.comnih.gov

UV spectroscopy is particularly useful for prostaglandins with conjugated double bonds, such as those in the PGA and PGB series. The dehydration of PGE to PGA and then to PGB can be monitored by changes in the UV spectrum. nih.gov The combination of UV and ORD can be a non-destructive assay to determine the relative amounts of E-, A-, and B-type prostaglandins in a sample. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for detailed structural characterization. By fragmenting the prostaglandin ions, MS/MS can reveal information about the position of double bonds and the structure of the side chains, which is essential for understanding their functional properties. creative-proteomics.commetwarebio.com

Molecular Biology and Genetic Manipulation Tools

To investigate the effects of 16,16-dimethyl Prostaglandin A2 on cellular signaling and gene regulation, a variety of molecular biology and genetic manipulation tools are utilized.

Gene Expression Profiling (e.g., quantitative PCR, RNA Sequencing)

Gene expression profiling techniques are used to understand how 16,16-dimethyl Prostaglandin A2 modulates cellular function at the genetic level. Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-Seq) are two common methods.

Studies on Prostaglandin A2 have shown that it can influence the expression of a wide range of genes. For example, in an insect cell line, PGA2 was found to alter the expression of 60 proteins, and these changes were confirmed at the mRNA level using qPCR. nih.gov The affected genes were involved in various cellular processes, including cell structure, immunity, metabolism, and signal transduction. nih.gov

In the context of inflammation and disease, gene expression analysis can reveal the impact of prostaglandins on key pathways. For instance, the expression of genes involved in inflammation, such as cyclooxygenase-2 (COX-2), and in muscle regeneration can be assessed in response to prostaglandin signaling. mdpi.commdpi.com

Table 3: Illustrative Gene Categories Modulated by Prostaglandin A2

| Functional Category | Example of Modulated Process |

|---|---|

| Cell Structure and Function | Cytoskeletal organization |

| Cell Protection and Immunity | Stress response |

| Energetics and Metabolism | Metabolic enzyme expression |

| Signal Transduction | Signaling pathway components |

Reporter Gene Assays for Pathway Activity Monitoring

Reporter gene assays are a valuable tool for monitoring the activity of specific signaling pathways in response to 16,16-dimethyl Prostaglandin A2. These assays typically involve a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor.

For instance, prostaglandins are known to modulate the activity of transcription factors such as NF-κB. A reporter construct containing multiple NF-κB binding sites can be transfected into cells. researchgate.net The cells are then treated with the prostaglandin, and the activity of the reporter gene is measured to determine the effect on the NF-κB pathway. researchgate.net Studies have shown that 16,16-dimethyl-PGA2 can inhibit NF-κB-dependent promoter activity. researchgate.net

Similarly, the influence of prostaglandins on other signaling pathways, such as the Wnt/β-catenin pathway, can be investigated using reporter assays. nih.govresearchgate.netmedchemexpress.com For example, a reporter plasmid with Tcf-responsive elements can be used to measure β-catenin-mediated transcriptional activation. researchgate.net

Gene Knockout and Knockdown Models for Mechanistic Elucidation (e.g., EP receptor knockout mice)

Gene knockout and knockdown models are powerful tools for determining the specific biological functions of signaling molecules and their receptors. In the field of prostanoid research, mice with targeted deletions of specific prostaglandin receptors (like the EP receptor subtypes) have been instrumental. nih.govnih.govjci.org These models allow researchers to administer a compound and observe the physiological response in the absence of a particular receptor, thereby identifying which receptor mediates the compound's effects.

For example, studies using EP3 and EP4 receptor knockout mice have been used to investigate the protective effects of prostaglandin analogues on the small intestine. nih.gov Similarly, cardiomyocyte-specific EP3 knockout mice have been generated to study the role of this receptor in cardiac injury after myocardial infarction. nih.gov While these studies provide a clear framework for how such research is conducted, equivalent studies utilizing these knockout models to specifically elucidate the mechanisms of 16,16-dimethyl Prostaglandin A2 are not present in the reviewed literature.

Interactive Table: Examples of Gene Knockout Models in Prostaglandin Research (Note: The following data pertains to Prostaglandin E2 analogues, as no equivalent data for the A2 analogue was found.)

| Model | Target Gene | Investigated Function | Key Finding |

| EP1 Receptor Knockout Mice | Ptger1 | Intestinal cytoprotection | Protective action of dmPGE2 was still observed, suggesting EP1 is not the primary receptor for this effect. nih.gov |

| EP3 Receptor Knockout Mice | Ptger3 | Intestinal cytoprotection | The protective action of dmPGE2 was absent, indicating mediation through the EP3 receptor. nih.gov |

| Cardiomyocyte-specific EP3 KO | Ptger3 (in cardiomyocytes) | Cardiac function post-myocardial infarction | Deletion of the EP3 receptor was found to be protective against cardiac injury. nih.gov |

Advanced Imaging Techniques for Cellular and Tissue Analysis

Advanced imaging techniques are critical for visualizing the effects of compounds at the subcellular and ultrastructural levels.

Confocal Microscopy for Subcellular Localization and Morphological Assessment

Confocal microscopy allows for high-resolution, three-dimensional imaging of cells and tissues. It is often used to determine the subcellular localization of proteins or to assess morphological changes in response to a stimulus. In prostaglandin research, it could be used to visualize the distribution of prostaglandin receptors or downstream signaling molecules. For instance, fluorescence microscopy, a related technique, has been used to visualize and quantify the release of Prostaglandin E2 from a single cell and its effect on neighboring cells. While this demonstrates the capability of the methodology, specific applications of confocal microscopy to study the effects of 16,16-dimethyl Prostaglandin A2 are not documented in the available scientific literature.

Electron Microscopy for Ultrastructural Investigations

Electron microscopy provides unparalleled resolution for examining the fine details of cellular and tissue ultrastructure. It can reveal subtle changes in organelles, cell membranes, and the extracellular matrix that are not visible with light microscopy. This technique has been employed in studies to observe morphological changes in the Golgi apparatus of rat liver cells under the influence of various substances. Although this illustrates the potential for using electron microscopy to study the cytoprotective effects of prostaglandins, there is no specific research applying this technique to investigate the ultrastructural impact of 16,16-dimethyl Prostaglandin A2.

Future Directions and Emerging Research Opportunities

Discovery of Novel Biological Functions and Therapeutic Targets

Current knowledge of 16,16-dmPGA2 is primarily centered on its antiproliferative and antiviral properties. caymanchem.com It has demonstrated inhibition of Sendai virus proliferation and has been shown to delay tumor growth in models of erythroleukemia. caymanchem.comlabscoop.com However, these findings likely represent only a fraction of its functional capacity. A significant opportunity for future research lies in the systematic exploration of novel biological functions and the identification of new molecular targets.

A promising avenue for investigation is inspired by the research on the closely related compound, 16,16-dimethyl Prostaglandin (B15479496) E2 (dmPGE2). This analog is a well-documented regulator of hematopoietic stem cell (HSC) homeostasis and has been shown to influence the Wnt signaling pathway. nih.govtocris.comstemcell.com Future studies should explore whether 16,16-dmPGA2 shares these capabilities, which could have profound implications for regenerative medicine and cancer therapy. Furthermore, the parent compound, PGA2, is known to interact with the tumor suppressor protein p53. wikipedia.org Investigating whether 16,16-dmPGA2 modulates the p53 pathway could reveal novel anti-cancer mechanisms and identify new therapeutic targets. The antihypertensive activity of 16,16-dmPGA2 has also been noted, suggesting another area ripe for mechanistic exploration. medchemexpress.com

Table 1: Potential Areas for Novel Function Discovery

| Potential Research Area | Rationale/Homologous Compound Evidence | Potential Therapeutic Implication |

|---|---|---|

| Hematopoietic Stem Cell Regulation | 16,16-dimethyl PGE2 is a known regulator of HSC homeostasis and interacts with the Wnt pathway. nih.govtocris.comstemcell.com | Regenerative medicine, bone marrow transplantation enhancement. |

| Modulation of p53 Pathway | The parent compound, Prostaglandin A2, can bind to and sequester p53 in the cytosol. wikipedia.org | Novel mechanisms for cancer therapy. |

| Cardiovascular Effects | Demonstrated antihypertensive activity in early studies. medchemexpress.com | Treatment of hypertension and related cardiovascular disorders. |

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of many compounds can be significantly enhanced through combination with other bioactive agents. To date, there is a notable lack of research into the synergistic potential of 16,16-dmPGA2. This represents a critical and promising field for future studies.

Extensive research on the E2 analog provides a compelling blueprint for this line of inquiry. For instance, 16,16-dmPGE2 has been shown to act synergistically with the immunosuppressant Cyclosporin A (CsA) in the context of organ transplantation. nih.govnih.gov This combination therapy resulted in a significant delay and reduction in the intensity of allograft rejection in a rat small intestinal transplantation model. nih.govglpbio.com Similarly, combining 16,16-dmPGE2 with bone marrow transplantation significantly improved survival rates in mice after supra-lethal total body irradiation compared to either treatment alone. nih.gov

Future research should systematically evaluate the combination of 16,16-dmPGA2 with a range of bioactive compounds, including chemotherapeutic agents, immunomodulators, and other signaling pathway inhibitors. Such studies could reveal synergistic interactions that allow for more effective therapeutic strategies.

Table 2: Precedent for Synergistic Effects from 16,16-dimethyl Prostaglandin E2

| Bioactive Compound | Disease Model/Context | Observed Synergistic Effect with 16,16-dmPGE2 | Reference |

|---|---|---|---|

| Cyclosporin A (low-dose) | Rat Small Intestinal Transplantation | Delayed onset and reduced intensity of allograft rejection. | nih.govglpbio.com |

| Cyclosporin A | Allogeneic Induction of Macrophage Procoagulant Activity | Synergistic inhibition of procoagulant activity induction. | nih.gov |

| Syngeneic Bone Marrow Transplantation | Supra-lethal Total Body Irradiation | Significantly improved 30-day survival rates. | nih.gov |

Exploration of 16,16-dimethyl Prostaglandin A2 in New Disease Models

The application of 16,16-dmPGA2 has thus far been evaluated in a limited set of disease models, namely viral infections (Sendai, Influenza A) and cancer (erythroleukemia). caymanchem.comlabscoop.com To fully understand its therapeutic potential, it is imperative to explore its efficacy in a broader range of preclinical disease models.

Again, the research landscape of 16,16-dmPGE2 offers a valuable guide. The E2 analog has demonstrated significant protective and therapeutic effects in diverse models, including:

Allograft Rejection: Preventing rejection in rat cardiac and small intestinal allografts. nih.govnih.gov

Viral Hepatitis: Preventing the development of fulminant hepatitis and blocking macrophage procoagulant activity after murine hepatitis virus infection. nih.gov

Radiation Injury: Increasing the survival of intestinal stem cells and protecting against hematopoietic acute radiation syndrome. allenpress.comnih.govnih.gov

Inflammatory Bowel Disease: Rescuing the phenotype in a DSS-induced colitis model in mice. medchemexpress.com

NSAID-Induced Enteropathy: Preventing indomethacin-induced small intestinal lesions. proquest.com

Investigating 16,16-dmPGA2 in these and other relevant disease models—such as those for neurodegenerative diseases, metabolic disorders, and other inflammatory conditions—is a crucial next step. This will not only broaden the potential clinical applications of the compound but also provide deeper insights into its mechanisms of action across different pathophysiological contexts.

Development of Advanced Delivery Systems for Targeted Research Applications

The development of advanced delivery systems for 16,16-dmPGA2 is a largely unexplored but essential area of future research. As a potent lipid mediator, its systemic administration can lead to off-target effects. Targeted delivery systems would enable researchers to direct the compound to specific tissues or cell types, thereby increasing its efficacy at the site of action while minimizing potential systemic exposure.

Research on the related E2 analog has demonstrated the value of targeted delivery. For example, continuous intragraft infusion of 16,16-dmPGE2 via an osmotic pump was shown to induce donor-specific tolerance in a rat cardiac allograft model, a result not achievable with systemic administration. nih.gov This highlights the critical need for localized delivery to achieve specific therapeutic outcomes.

Future research should focus on developing and evaluating various advanced delivery platforms for 16,16-dmPGA2. Potential systems could include:

Liposomal Formulations: To enhance solubility and alter pharmacokinetic profiles.

Nanoparticle-Based Carriers: For passive or active targeting to specific tissues, such as tumors or sites of inflammation.

Conjugation to Targeting Moieties: Linking the compound to antibodies or peptides that recognize specific cell surface receptors.

Prerequisite for the rational design of such systems would be comprehensive pharmacokinetic and biodistribution studies, similar to those conducted for the E2 analog, to understand its absorption, distribution, metabolism, and excretion. nih.gov The development of such targeted delivery technologies will be instrumental for advancing the preclinical and potential clinical investigation of 16,16-dimethyl Prostaglandin A2.

Q & A

Q. How does the 16,16-dimethyl modification influence the chemical stability of Prostaglandin A2 analogs compared to the native compound?

The addition of two methyl groups at the 16th carbon position enhances steric hindrance, reducing susceptibility to enzymatic degradation (e.g., via β-oxidation). Researchers should assess stability via HPLC under physiological conditions (pH 7.4, 37°C), comparing degradation rates between dimethyl-PGA2 and native PGA2 over 24–72 hours. Stability can also be quantified using mass spectrometry to detect breakdown products .

Q. What analytical methods are recommended for quantifying 16,16-dimethyl Prostaglandin A2 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGA2-d4) is the gold standard. Validate the method with spike-recovery experiments in plasma or tissue homogenates, achieving detection limits below 1 nM. For high-throughput screening, competitive ELISA kits specific for prostaglandin analogs can be adapted, though cross-reactivity with endogenous prostaglandins must be tested .

Q. What are the optimal storage conditions for maintaining 16,16-dimethyl Prostaglandin A2 integrity in laboratory settings?

Store lyophilized powder at -20°C for long-term stability (1–2 years). For solutions, use anhydrous DMSO and store at -80°C (≤1 year). Avoid freeze-thaw cycles, and confirm compound integrity via UV-Vis spectroscopy (absorption peak at ~210 nm) before critical experiments .

Q. How does 16,16-dimethyl PGA2 interact with prostaglandin receptors compared to endogenous PGA2?

Use radioligand binding assays (e.g., with tritiated PGE2) to measure receptor affinity. Compare displacement curves in cell membranes expressing EP/FP receptors. The methyl groups may alter binding kinetics; molecular docking simulations can predict structural interactions. Validate functional activity via cAMP or calcium flux assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on the pro-inflammatory versus anti-inflammatory effects of 16,16-dimethyl PGA2?

Conduct parallel in vitro assays measuring pro-inflammatory cytokines (IL-6, TNF-α via ELISA) and anti-inflammatory mediators (IL-10, TGF-β) across multiple cell types (e.g., macrophages, epithelial cells). Include dose-response curves (1–100 μM) and monitor temporal effects (6–48 h). Compare results under normoxic vs. hypoxic conditions to assess microenvironmental influences .

Q. What experimental strategies can elucidate the role of 16,16-dimethyl PGA2 in viral replication inhibition, as suggested by structural analogs?

Use time-of-addition assays in viral-infected cell models (e.g., influenza A). Pretreat cells with dimethyl-PGA2 (10–50 μM) and quantify viral RNA via qPCR. Pair with siRNA knockdown of prostaglandin receptors to identify mechanism-specific effects. Compare to PGA1 analogs (e.g., 16,16-dimethyl PGA1) to assess structure-activity relationships .

Q. How can researchers address discrepancies in reported EC50 values for 16,16-dimethyl PGA2 across different studies?

Standardize assay conditions: Use serum-free media to avoid protein binding artifacts, control for cell passage number, and validate batch-to-batch compound purity via NMR. Perform meta-analysis of published EC50 values with attention to assay types (e.g., cell viability vs. pathway-specific luciferase reporters) .

Q. What methodologies are suitable for tracking 16,16-dimethyl PGA2 metabolites in in vivo models?

Administer stable isotope-labeled dimethyl-PGA2 (e.g., 13C-labeled) via intraperitoneal injection. Collect plasma/tissue samples at timed intervals and analyze via high-resolution LC-MS. Use fragmentation patterns to identify metabolites, and correlate with pharmacological effects using knockout models (e.g., COX-2-/- mice) .

Q. How can chromatin immunoprecipitation (ChIP) workflows be adapted to study epigenetic effects of 16,16-dimethyl PGA2?

Treat cells with dimethyl-PGA2 (10 μM, 24 h) and crosslink chromatin with formaldehyde. Use biotinylated dCas9 systems (e.g., CAPTURE method) to isolate target loci. Pair with RNA-seq to link epigenetic changes to gene expression. Include controls with cyclooxygenase inhibitors to distinguish prostaglandin-dependent pathways .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., stability vs. bioactivity), employ orthogonal assays (e.g., enzymatic activity + structural NMR) to verify hypotheses.

- Experimental Reproducibility : Follow guidelines for primary literature replication, including detailed reagent preparation logs and independent validation by lab members .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.